molecular formula C22H16ClN3O5S B2941365 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260906-88-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2941365
CAS No.: 1260906-88-4
M. Wt: 469.9
InChI Key: OVXMRPASNCAZPV-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a 2,4-dioxo moiety. While specific bioactivity data for this compound are unavailable in the provided evidence, its structural features align with known kinase inhibitors and enzyme-targeting agents .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O5S/c23-14-2-4-15(5-3-14)26-21(28)20-16(7-8-32-20)25(22(26)29)11-19(27)24-10-13-1-6-17-18(9-13)31-12-30-17/h1-9,16,20H,10-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVFKCFCHVPJEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C4C=CSC4C(=O)N(C3=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide. Its molecular formula is C20H17ClN2O4SC_{20}H_{17}ClN_{2}O_{4}S with a molecular weight of 416.9 g/mol. The chemical structure features a benzodioxole moiety and a thienopyrimidine scaffold which are known for their pharmacological significance.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The thienopyrimidine component has been linked to inhibition of cell proliferation in various cancer cell lines through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.
  • Case Study : A study demonstrated that derivatives of thienopyrimidines showed potent activity against breast and lung cancer cell lines, suggesting potential for this compound in oncological applications .

Antimicrobial Activity

Preliminary investigations suggest that the compound may possess antimicrobial properties:

  • In Vitro Studies : Testing against various bacterial strains revealed moderate antibacterial activity. The benzodioxole moiety is often associated with enhanced antimicrobial effects due to its ability to disrupt bacterial cell membranes .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects:

  • Neuroprotection Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis through antioxidant mechanisms. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile is crucial for therapeutic application:

  • Absorption and Metabolism : The compound is expected to have favorable absorption characteristics due to its lipophilicity. However, detailed pharmacokinetic studies are required to establish its bioavailability.
  • Toxicological Profile : Initial toxicity assessments indicate low toxicity levels in animal models; however, comprehensive toxicological studies are necessary to confirm safety for human use .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerSignificant inhibition of cancer cell proliferation
AntimicrobialModerate activity against bacterial strains
NeuroprotectivePotential protection against oxidative stress

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Systems

The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogues with pyrimidinone, pyrazole, or oxadiazole systems. Key comparisons include:

Thienopyrimidine vs. Dihydropyrimidinone
  • Substitution: 4-methoxyphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
Thienopyrimidine vs. Pyrazole
  • 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide: Core: Pyrazole (5-membered, non-aromatic fused ring). Substitution: Cyano group increases electrophilicity, likely contributing to insecticidal activity (e.g., Fipronil derivatives). Implications: The pyrazole’s smaller size and lack of fused rings may limit interactions with larger enzymatic active sites compared to the thienopyrimidine .
Thienopyrimidine vs. Oxadiazole
  • 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide: Core: 1,3,4-oxadiazole (sulfur-containing, non-fused). Substitution: Nitrophenyl (strong electron-withdrawing) vs. benzodioxolylmethyl (moderate electron-donating). Implications: Oxadiazoles are metabolically stable but may exhibit lower hydrogen-bonding capacity than the thienopyrimidine’s dioxo groups .

Substitution Patterns and Pharmacophore Elements

  • 4-Chlorophenyl Group : Present in the target compound and analogues (e.g., ), this group enhances lipophilicity and promotes hydrophobic interactions with target proteins.
  • Benzodioxolylmethyl : Unique to the target compound, this group may improve blood-brain barrier penetration compared to simpler alkyl chains .
  • Acetamide Linker : Common across analogues (e.g., ), this moiety facilitates structural diversification while maintaining metabolic stability.

Molecular Similarity and Computational Predictions

Using Tanimoto and Dice similarity metrics (), the target compound likely shares higher structural similarity with pyrimidine derivatives (e.g., CAS 1058198-01-8) than pyrazoles or oxadiazoles.

Comparative Data Table

Compound Name Core Structure Key Substitutions Molecular Weight Potential Activity
Target Compound Thieno[3,2-d]pyrimidine 4-Chlorophenyl, benzodioxolylmethyl Not Provided Kinase inhibition (hypothesized)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide Dihydropyrimidinone 4-Methoxyphenyl 393.4 Enzyme inhibition
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, cyano Not Provided Insecticidal
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Oxadiazole 4-Chlorophenyl, nitrophenyl Not Provided Antiproliferative

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